molecular formula C9H6F2O B1314571 5,7-Difluoro-1-indanone CAS No. 84315-25-3

5,7-Difluoro-1-indanone

Cat. No.: B1314571
CAS No.: 84315-25-3
M. Wt: 168.14 g/mol
InChI Key: XWZGNWCKXLECBO-UHFFFAOYSA-N
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Description

5,7-Difluoro-1-indanone: is a chemical compound with the molecular formula C₉H₆F₂O. It is a derivative of indanone, characterized by the presence of two fluorine atoms at the 5 and 7 positions on the indanone ring. This compound is primarily used as a pharmaceutical intermediate and has applications in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1-indanone typically involves the fluorination of 1-indanone derivatives. One common method is the electrophilic aromatic substitution reaction using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps like halogenation, cyclization, and purification to achieve the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-Difluoro-1-indanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5,7-Difluoro-1-indanone is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving fluorinated compounds. Its unique structure allows for the investigation of fluorine’s effects on biological systems .

Medicine: The compound is explored for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties to the final products, such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1-indanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 5-Fluoro-1-indanone
  • 7-Fluoro-1-indanone
  • 5,7-Dichloro-1-indanone

Comparison: 5,7-Difluoro-1-indanone is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its mono-fluorinated or chlorinated counterparts. The difluorination enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable intermediate in various applications .

Properties

IUPAC Name

5,7-difluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZGNWCKXLECBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472773
Record name 5,7-DIFLUORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84315-25-3
Record name 5,7-Difluoro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84315-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-DIFLUORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Difluoro-1-indanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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